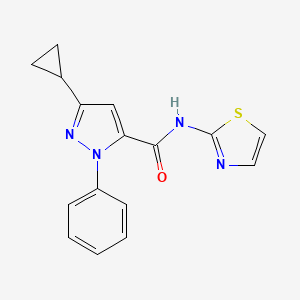
3-(2-chloro-6-fluorophenyl)-N-(3-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(3-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as CFIM, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to the class of isoxazolecarboxamide compounds and has been shown to have promising properties as a therapeutic agent.
作用機序
The mechanism of action of CFIM is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, which can lead to a reduction in inflammation and pain. It may also have an effect on the immune system and cancer cells, although further research is needed to confirm these effects.
Biochemical and Physiological Effects
CFIM has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models, and may also have an effect on the immune system and cancer cells. However, more research is needed to fully understand these effects and their potential applications in medicine.
実験室実験の利点と制限
One advantage of CFIM is that it has been shown to have a range of pharmacological properties, making it a promising candidate for the development of new drugs and therapies. However, there are also limitations to its use in lab experiments. For example, it may be difficult to obtain and synthesize in large quantities, and its effects may vary depending on the specific conditions used in the experiment.
将来の方向性
There are many potential future directions for research on CFIM. Some possible areas of focus include:
1. Further studies on its mechanism of action and potential applications in medicine
2. Development of new drugs and therapies based on CFIM
3. Investigation of its effects on different types of cancer cells and immune cells
4. Exploration of its potential use in combination with other drugs or therapies for enhanced effects
5. Studies on its safety and toxicity in humans
Conclusion
Overall, CFIM is a promising compound with a range of potential applications in medicine. While further research is needed to fully understand its effects and mechanisms of action, it represents an exciting area of study for scientists and researchers in the field of pharmacology.
合成法
The synthesis of CFIM involves a series of chemical reactions that are carried out in a laboratory setting. The process generally involves the use of various reagents and solvents, as well as specialized equipment such as a reflux condenser and a rotary evaporator. The exact method of synthesis may vary depending on the specific laboratory and conditions used.
科学的研究の応用
CFIM has been the subject of numerous scientific studies and research projects, with a focus on its potential applications in medicine. It has been shown to have a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. These properties make it a promising candidate for the development of new drugs and therapies.
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-9-14(17(23)21-11-5-2-4-10(19)8-11)16(22-24-9)15-12(18)6-3-7-13(15)20/h2-8H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTOMTBNUNXTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)
![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)
